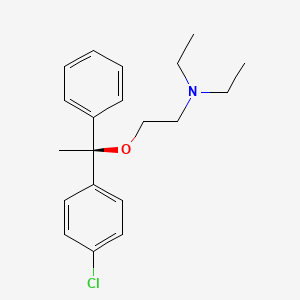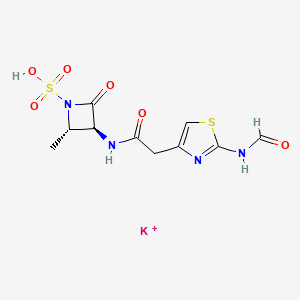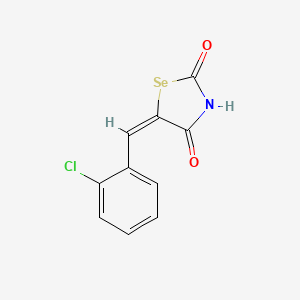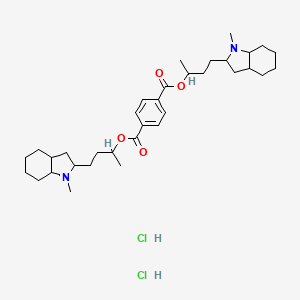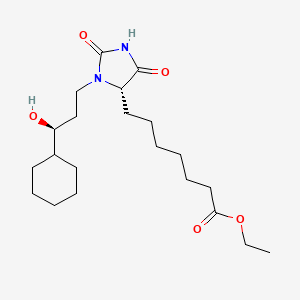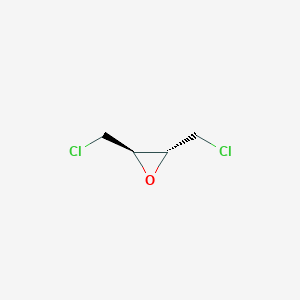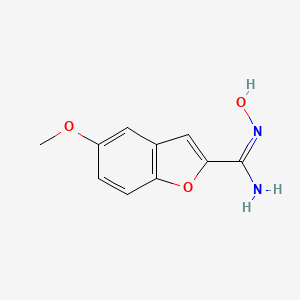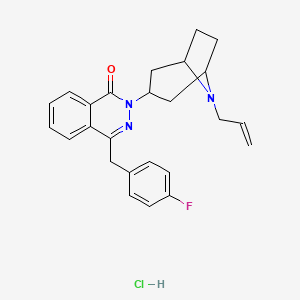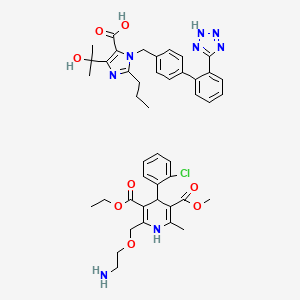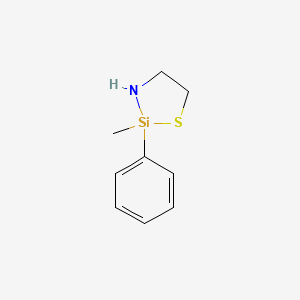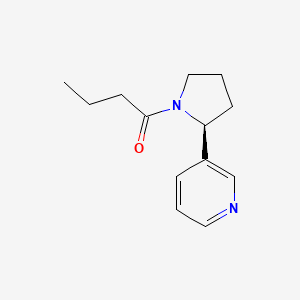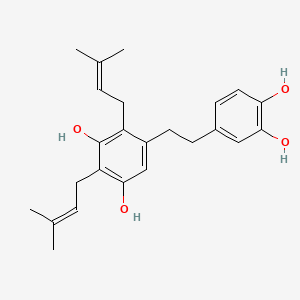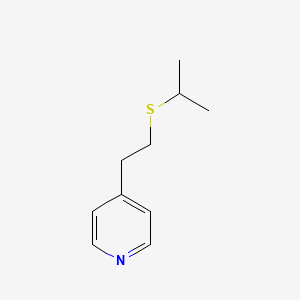
Pyridine, 4-(2-((1-methylethyl)thio)ethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridine, 4-(2-((1-methylethyl)thio)ethyl)-: is a heterocyclic aromatic organic compound. It contains a pyridine ring substituted with a 2-((1-methylethyl)thio)ethyl group at the 4-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 4-(2-((1-methylethyl)thio)ethyl)- typically involves the reaction of pyridine derivatives with sulfur-containing reagents. One common method is the nucleophilic substitution reaction where a halogenated pyridine reacts with a thiol or thioether under basic conditions . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium or potassium hydroxide.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Pyridine, 4-(2-((1-methylethyl)thio)ethyl)- undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield the corresponding thiol.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Halogens, nitro compounds
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Halogenated or nitro-substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Pyridine, 4-(2-((1-methylethyl)thio)ethyl)- has several scientific research applications:
Wirkmechanismus
The mechanism of action of Pyridine, 4-(2-((1-methylethyl)thio)ethyl)- involves its interaction with specific molecular targets and pathways. The sulfur-containing group can interact with thiol groups in proteins, potentially inhibiting their function. This interaction can lead to the modulation of various biological pathways, including those involved in inflammation and cell proliferation . The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological activity, as these reactions can generate reactive oxygen species that affect cellular processes .
Vergleich Mit ähnlichen Verbindungen
Pyridine, 2-ethyl-4-(1-methylethenyl)-: This compound has a similar pyridine ring structure but with different substituents, leading to distinct chemical and biological properties.
Pyridine, 2-(1-methylethyl)-: Another pyridine derivative with a different substitution pattern, affecting its reactivity and applications.
Pyridine, 2-methyl-4-(1-methylethyl)-: This compound also features a pyridine ring with different substituents, resulting in unique chemical behavior.
Uniqueness: Pyridine, 4-(2-((1-methylethyl)thio)ethyl)- is unique due to the presence of the thioether group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and specialty chemicals .
Eigenschaften
CAS-Nummer |
134480-41-4 |
|---|---|
Molekularformel |
C10H15NS |
Molekulargewicht |
181.30 g/mol |
IUPAC-Name |
4-(2-propan-2-ylsulfanylethyl)pyridine |
InChI |
InChI=1S/C10H15NS/c1-9(2)12-8-5-10-3-6-11-7-4-10/h3-4,6-7,9H,5,8H2,1-2H3 |
InChI-Schlüssel |
LKSIVBFOLHIEAR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)SCCC1=CC=NC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


